molecular formula C22H23N3O3S2 B2986220 (E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1448140-07-5

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2986220
CAS No.: 1448140-07-5
M. Wt: 441.56
InChI Key: JTZOBJCFSIVDMU-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

A study focused on the synthesis of N-Mannich bases involving a similar compound structure, which demonstrated significant in vitro inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Some derivatives showed broad-spectrum antibacterial activities, and others exhibited potent activity against tested Gram-positive bacteria. Additionally, the anti-proliferative activity of these compounds was evaluated against various cancer cell lines, indicating potential as anticancer agents due to their optimum anti-proliferative activities (L. H. Al-Wahaibi et al., 2021).

Crystal Structure Analysis

Another research study synthesized a compound by reacting a structurally related molecule with semicarbazide. The study provided insights into the crystal and molecular structure, which was stabilized by N-H⋯O and C-H⋯O hydrogen bond interactions (M. Prabhuswamy et al., 2016).

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-27-19-5-3-16(13-20(19)28-2)4-6-21(26)24-8-10-25(11-9-24)22-23-18(15-30-22)17-7-12-29-14-17/h3-7,12-15H,8-11H2,1-2H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZOBJCFSIVDMU-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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